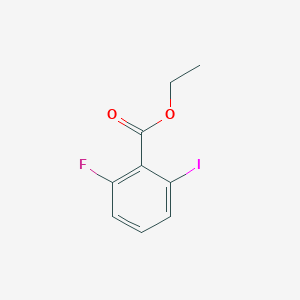

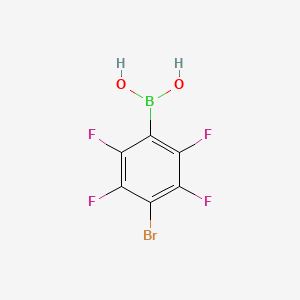

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

説明

Synthesis Analysis

The synthesis of boronic acid derivatives is not explicitly detailed for 4-bromo-2,3,5,6-tetrafluorophenylboronic acid in the provided papers. However, the synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, involves halodeboronation reactions, which could potentially be applied to the synthesis of the compound . The synthesis of 1-bromo-2,3,4,5-tetraphenylborole, a related borole system, involves handling the instability due to antiaromatic character, which could be relevant for the synthesis of other brominated boronic acids .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, as evidenced by the crystal structures of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides, which exhibit various types of bonding, including hydrogen bonding and halogen bonding . These interactions are crucial for understanding the reactivity and stability of boronic acid compounds.

Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, which could be relevant for the reactivity of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid in similar reactions . Additionally, the regiochemistry of nucleophilic substitution reactions of 4-bromo-2,3,5,6-tetrafluoropyridine has been studied, which may provide insights into the reactivity of the bromo-tetrafluorophenyl moiety in the boronic acid compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid can be inferred from related compounds. For example, the electrochemical behavior of 2-amino-5-bromopyridine in ionic liquids suggests potential applications in electrocatalysis for the boronic acid derivative . The crystallographic analysis of similar compounds provides information on the solid-state structure, which is important for understanding the properties of boronic acids .

科学的研究の応用

Synthesis Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of brominated compounds in pharmaceutical synthesis. The research emphasizes the need for cost-effective and environmentally friendly synthesis protocols, highlighting the role of brominated intermediates in large-scale production (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on novel brominated flame retardants (NBFRs) review their occurrence in indoor environments and potential risks, illustrating the environmental footprint of brominated compounds. The research calls for further investigation into the fate and toxicity of NBFRs, underscoring their relevance in environmental health sciences (Zuiderveen et al., 2020).

Material Science Applications

The exploration of silica-supported Brönsted acids in organic transformations provides insights into the utility of brominated compounds in catalysis. This review highlights the advantages of using silica-supported catalysts, including environmental friendliness and recyclability, pointing to the broader applicability of brominated materials in chemical synthesis (Kaur et al., 2015).

Advanced Material Development

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a promising organic thermoelectric material indicates the potential for incorporating brominated substances into high-performance materials. This mini-review suggests that with advancements in material processing, compounds with bromine elements could achieve significant improvements in thermoelectric properties (Yue & Xu, 2012).

Safety and Hazards

作用機序

Mode of Action

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a potential candidate for Suzuki-Miyaura couplings. This reaction involves the coupling of the boron atom with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond (C-C).

Biochemical Pathways

Result of Action

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of its reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst.

特性

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFADCDXWIFNRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584400 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid | |

CAS RN |

1016231-40-5 | |

| Record name | B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)